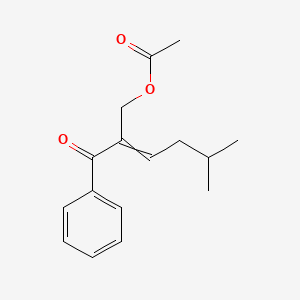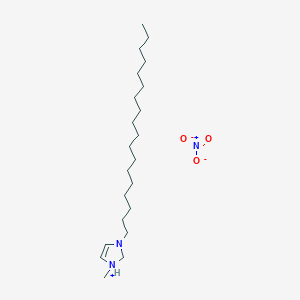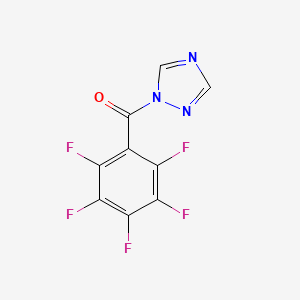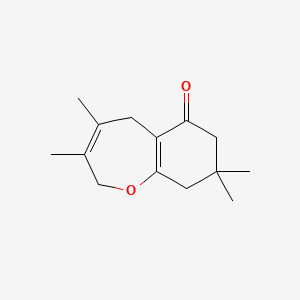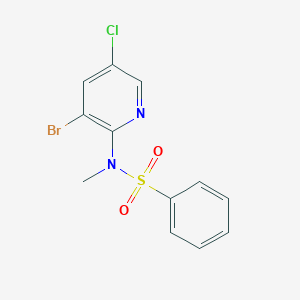![molecular formula C60H66O5 B14212634 Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-32-5](/img/structure/B14212634.png)
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a phenylmethanol group substituted with two octylanthracene units, making it a subject of interest for researchers in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. The initial step often includes the preparation of 3,5-bis[(10-octylanthracen-9-yl)methoxy]benzaldehyde, which is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the desired phenylmethanol derivative. The final step involves the esterification of the phenylmethanol derivative with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In the context of organic semiconductors, the compound’s electronic properties facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid share structural similarities but differ in their functional groups and reactivity.
Anthracene derivatives: Compounds such as 9,10-diphenylanthracene and 2-ethylanthracene exhibit similar aromatic properties but vary in their substituents and applications.
Uniqueness
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol stands out due to its unique combination of benzoic acid, phenylmethanol, and octylanthracene units, which confer distinct electronic, photophysical, and chemical properties. These characteristics make it a valuable compound for research and industrial applications.
Properties
CAS No. |
823788-32-5 |
|---|---|
Molecular Formula |
C60H66O5 |
Molecular Weight |
867.2 g/mol |
IUPAC Name |
benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C53H60O3.C7H6O2/c1-3-5-7-9-11-13-23-42-44-25-15-19-29-48(44)52(49-30-20-16-26-45(42)49)37-55-40-33-39(36-54)34-41(35-40)56-38-53-50-31-21-17-27-46(50)43(24-14-12-10-8-6-4-2)47-28-18-22-32-51(47)53;8-7(9)6-4-2-1-3-5-6/h15-22,25-35,54H,3-14,23-24,36-38H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
XKSGSFUYNLJAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CCCCCCCC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
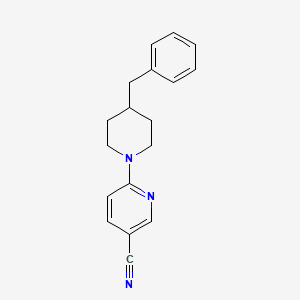
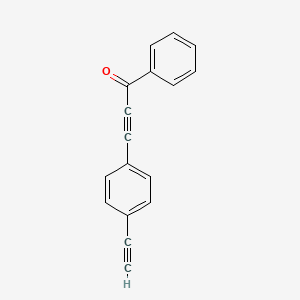


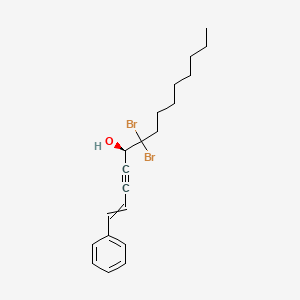
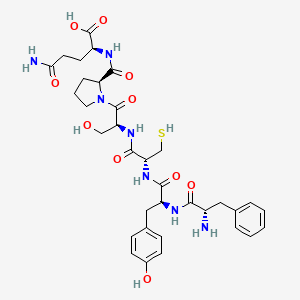
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
